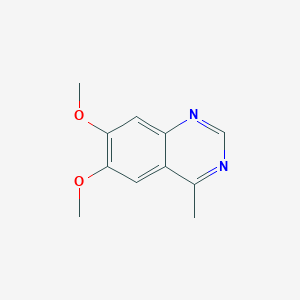
6,7-Dimethoxy-4-methylquinazoline
Descripción general
Descripción
6,7-Dimethoxy-4-methylquinazoline is a chemical compound with the linear formula C11H12N2O2 . It has a molecular weight of 204.23 and is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxy-4-methylquinazoline contains a total of 28 bonds, including 16 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 aromatic ethers, and 1 Pyrimidine .Aplicaciones Científicas De Investigación
Anticancer Applications
6,7-Dimethoxy-4-methylquinazoline has shown potential in anticancer applications. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, closely related to 6,7-Dimethoxy-4-methylquinazoline, has been identified as a potent inducer of apoptosis and a promising anticancer clinical candidate due to its efficacy in breast and other cancer models and its ability to penetrate the blood-brain barrier (Sirisoma et al., 2009).
Anticonvulsant Effects
Research has also explored the anticonvulsant effects of 6,7-dimethoxyisoquinoline derivatives, demonstrating that some compounds in this category can effectively counteract seizures in animal models (Gitto et al., 2010).
Anti-tubercular Activity
Studies have identified novel inhibitors of Mycobacterium tuberculosis among 4-anilinoquinolines and 4-anilinoquinazolines, including compounds with the 6,7-dimethoxyquinazoline structure. These compounds have demonstrated significant inhibition of the bacterium with limited toxicity, making them candidates for further medicinal chemistry development (Asquith et al., 2019).
Antimalarial Activity
6,7-Dimethoxyquinazoline-2,4-diamines, including derivatives of 6,7-dimethoxy-4-methylquinazoline, have been synthesized and evaluated for their antimalarial activity. One particular compound showed high antimalarial activity, presenting as a promising drug lead (Mizukawa et al., 2021).
VEGFR-2 Receptor Tyrosine Kinase Inhibition
6,7-Dimethoxyquinazoline derivatives have been synthesized targeting EGFR and VEGFR-2 tyrosine kinases. These compounds displayed significant enzymatic inhibition of VEGFR-2, suggesting their potential as selective inhibitors for therapeutic applications (Garofalo et al., 2011).
DNA-Binding and Cytotoxic Activities
N-alkylanilinoquinazoline derivatives, including those with a 6,7-dimethoxyquinazoline structure, have shown potential as cytotoxic agents and DNA intercalating agents. Their ability to bind DNA and their cytotoxic activities against various cancer cell lines have been studied, underscoring their potential in cancer treatment (Garofalo et al., 2010).
Analgesic and Anti-Inflammatory Effects
The compound 1-(4'-dimethylaminophenyl)-6, 7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has shown pronounced analgesic and anti-inflammatory effects in various models, potentially useful as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Research on 6,7-Dimethoxy-4-methylquinazoline and similar compounds is ongoing. For instance, a series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized, and evaluated for their antiproliferative activities against human cancer cell lines . This suggests that 6,7-Dimethoxy-4-methylquinazoline and similar compounds may have potential applications in cancer treatment .
Propiedades
IUPAC Name |
6,7-dimethoxy-4-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-8-4-10(14-2)11(15-3)5-9(8)13-6-12-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRQVBUDDJNGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC2=CC(=C(C=C12)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401881 | |
| Record name | 6,7-dimethoxy-4-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-4-methylquinazoline | |
CAS RN |
4015-31-0 | |
| Record name | 6,7-dimethoxy-4-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

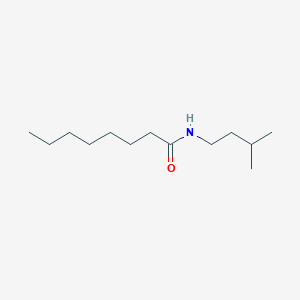
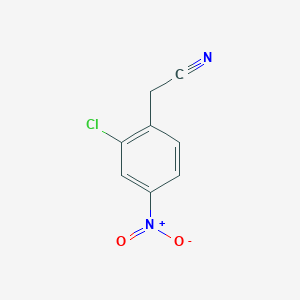
![2-Chloro-5,6,7,8,9,10-hexahydrocyclohepta[b]indole-6-carboxamide](/img/structure/B1623034.png)

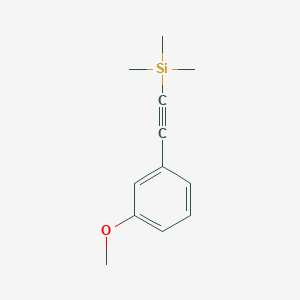
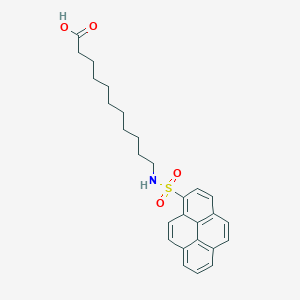

![N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide](/img/structure/B1623043.png)
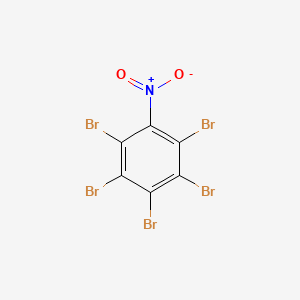
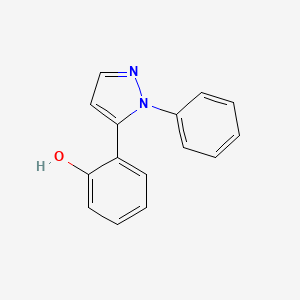
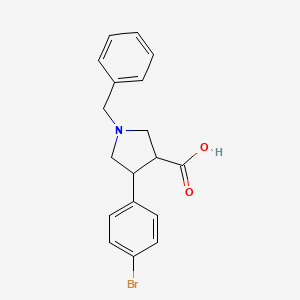
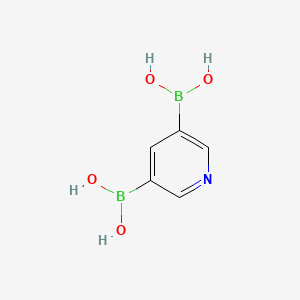
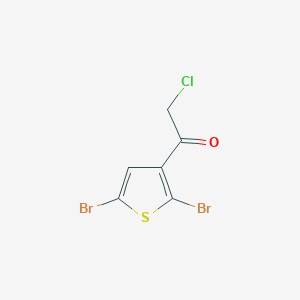
![Naphtho[1,2-D][1,3]oxazole-2-thiol](/img/structure/B1623054.png)